Phénazopyridine

Vue d'ensemble

Description

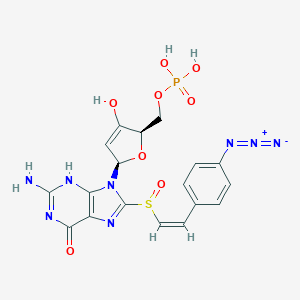

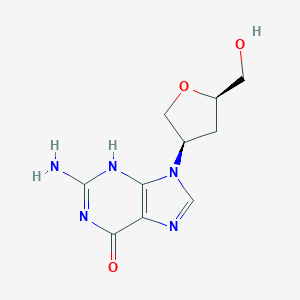

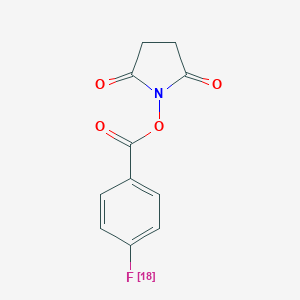

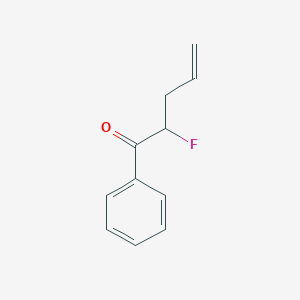

La phénazopyridine est un composé chimique de formule moléculaire C₁₁H₁₁N₅. Elle est couramment utilisée comme analgésique des voies urinaires pour soulager la douleur, la brûlure, l’urgence et l’inconfort causés par l’irritation des voies urinaires basses. Ce composé est souvent prescrit pour soulager les symptômes associés aux infections des voies urinaires, à la chirurgie ou aux blessures des voies urinaires .

Mécanisme D'action

La phénazopyridine exerce ses effets en étant excrétée dans l’urine, où elle agit comme un analgésique topique sur la muqueuse des voies urinaires. Le mécanisme moléculaire exact n’est pas complètement compris, mais on pense qu’il implique l’inhibition des récepteurs de la douleur et la réduction de l’inflammation de la muqueuse des voies urinaires .

Applications De Recherche Scientifique

Phenazopyridine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving azo dyes and their chemical behavior.

Biology: Research on phenazopyridine includes its effects on cellular processes and its potential as a biomarker for urinary tract conditions.

Medicine: Phenazopyridine is extensively studied for its analgesic properties and its role in managing symptoms of urinary tract infections.

Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories

Analyse Biochimique

Biochemical Properties

Phenazopyridine exerts its effects through interactions with various enzymes and proteins. It has been found to induce changes in kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It interacts with three kinases with sub-micromolar binding affinities: cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C .

Cellular Effects

Phenazopyridine has been shown to enhance neural differentiation of pluripotent stem cells . Upon addition to pluripotent stem cells, phenazopyridine induced changes in kinase activities . It also impacts notably phosphatidylinositol kinases involved in nociception .

Molecular Mechanism

Phenazopyridine exerts its effects at the molecular level through various mechanisms. It forms strong H-bonds with the hinge region of the ATP-binding pocket of kinases . It is also reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .

Temporal Effects in Laboratory Settings

It is known that Phenazopyridine is metabolized in the liver, and acetaminophen has been discovered to be one metabolite of this drug .

Dosage Effects in Animal Models

Phenazopyridine is contraindicated in cats because of dose-related methemoglobinemia and oxidant injury to erythrocytes, resulting in fatal Heinz body hemolytic anemia . Information on dosage, efficacy, and safety in other animals is lacking .

Metabolic Pathways

Phenazopyridine is metabolized in the liver, and hydroxylation is a pathway by which this drug is metabolized . In humans, 5-hydroxyl PAP is the major metabolite (48.3% of the dose) and small amounts of other hydroxy metabolites are produced .

Transport and Distribution

It is known that Phenazopyridine is excreted in the urine where it exerts a topical analgesic effect on the mucosa of the urinary tract .

Subcellular Localization

Given its mechanism of action, it is likely that Phenazopyridine interacts with various enzymes and proteins at the subcellular level .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La phénazopyridine peut être synthétisée par un procédé en plusieurs étapes impliquant la réaction de la 2,6-diaminopyridine avec l’acide nitreux pour former le sel de diazonium, qui est ensuite couplé à l’aniline pour produire de la this compound. Les conditions de réaction impliquent généralement le maintien d’une basse température pour stabiliser le sel de diazonium et l’utilisation de conditions acides pour faciliter la réaction de couplage .

Méthodes de production industrielle

Dans les milieux industriels, la this compound est produite en utilisant une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est ensuite purifié par recristallisation ou d’autres méthodes appropriées pour obtenir la qualité pharmaceutique souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

La phénazopyridine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Oxydation : La this compound peut être oxydée pour former l’oxyde de this compound N.

Réduction : La réduction de la this compound peut conduire à la formation des amines correspondantes.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogène gazeux en présence d’un catalyseur sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l’oxyde de this compound N, les dérivés de this compound substitués et les composés d’amine réduits .

Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans des études impliquant des colorants azoïques et leur comportement chimique.

Biologie : La recherche sur la this compound comprend ses effets sur les processus cellulaires et son potentiel comme biomarqueur des affections des voies urinaires.

Médecine : La this compound est largement étudiée pour ses propriétés analgésiques et son rôle dans la gestion des symptômes des infections des voies urinaires.

Industrie : Elle est utilisée dans le développement de nouvelles formulations pharmaceutiques et comme étalon de référence dans les laboratoires de contrôle qualité

Comparaison Avec Des Composés Similaires

La phénazopyridine est unique en son utilisation spécifique comme analgésique des voies urinaires. Des composés similaires comprennent :

Oxybutynine : Utilisée pour la vessie hyperactive et l’incontinence urinaire.

Pyridium : Une autre marque de this compound, utilisée pour des indications similaires.

N-acétyl-4-aminophénol : Connu pour ses propriétés analgésiques et antipyrétiques, mais utilisé pour différentes affections médicales.

La this compound se distingue par son application spécifique dans le soulagement de l’inconfort des voies urinaires et son effet caractéristique de changement de la couleur de l’urine en orange ou en rouge, qui sert d’indicateur de sa présence dans le corps .

Propriétés

IUPAC Name |

3-phenyldiazenylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFYXYFORQJZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023445 | |

| Record name | Phenazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/ | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The full mechanism of action of phenazopyridine is not fully elucidated, however, it is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, as suggested by the results of a study in rats. The above actions likely lead to the relief of unpleasant urinary symptoms., The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria. | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWNISH-YELLOW CRYSTALS | |

CAS No. |

94-78-0 | |

| Record name | Phenazopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazopyridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenazopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAZOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139 °C | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.